2-(5-ethyl-1-benzofuran-3-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide
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Overview
Description
2-(5-ethyl-1-benzofuran-3-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide is a synthetic organic compound that belongs to the class of benzofuran derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-ethyl-1-benzofuran-3-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide typically involves the following steps:
Formation of Benzofuran Core: The benzofuran core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of Ethyl Group: The ethyl group can be introduced via alkylation reactions using ethyl halides in the presence of a base.
Formation of Thiadiazole Ring: The thiadiazole ring can be synthesized by the reaction of thiosemicarbazide with appropriate carboxylic acids or their derivatives.
Coupling Reaction: The final step involves coupling the benzofuran and thiadiazole moieties through an acetamide linkage, typically using coupling reagents such as EDCI or DCC.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzofuran ring, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can occur at the thiadiazole ring, potentially leading to the formation of dihydrothiadiazole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions often involve the use of halogenating agents, nucleophiles, and appropriate catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction may produce dihydrothiadiazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, 2-(5-ethyl-1-benzofuran-3-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties. Researchers may investigate its interactions with biological targets and its effects on cellular processes.
Medicine
In medicinal chemistry, the compound may be explored for its potential therapeutic applications. Its structure suggests that it could interact with specific enzymes or receptors, making it a candidate for drug development.
Industry
In the industrial sector, this compound may find applications in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(5-ethyl-1-benzofuran-3-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide would depend on its specific biological activity. Generally, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanism and molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
2-(5-ethyl-1-benzofuran-3-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide: can be compared with other benzofuran derivatives and thiadiazole derivatives.
Benzofuran Derivatives: Compounds such as 2-(5-ethyl-1-benzofuran-3-yl)acetamide and 2-(5-ethyl-1-benzofuran-3-yl)-N-methylacetamide.
Thiadiazole Derivatives: Compounds such as N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide and N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide.
Uniqueness
The uniqueness of this compound lies in its combined benzofuran and thiadiazole moieties, which may confer distinct biological activities and chemical properties. This dual functionality can make it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C15H15N3O2S |
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Molecular Weight |
301.4 g/mol |
IUPAC Name |
2-(5-ethyl-1-benzofuran-3-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide |
InChI |
InChI=1S/C15H15N3O2S/c1-3-10-4-5-13-12(6-10)11(8-20-13)7-14(19)16-15-18-17-9(2)21-15/h4-6,8H,3,7H2,1-2H3,(H,16,18,19) |
InChI Key |
DXEDLVHAAOVZPW-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C=C1)OC=C2CC(=O)NC3=NN=C(S3)C |
Origin of Product |
United States |
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